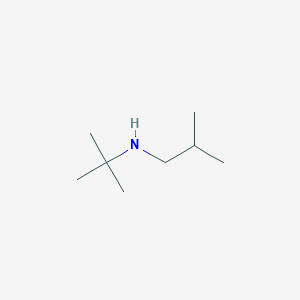
N-tert-butyl-2-methylpropan-1-amine
Cat. No. B1363116
M. Wt: 129.24 g/mol
InChI Key: KVYFSZGMVJSHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06248885B1
Procedure details


A mixture of tert-butylisobutylamine (25.84 g, 0.2 mol) and diethyl sulfate (46.26 g, 0.3 mol) was warmed to 70° C. with stirring. An exothermic reaction started and in a few minutes the temperature rose to 150° C. with vigorous boiling of the mixture. After cooling to ˜50° C., 5 M aqueous potassium hydroxide (100 ml, 0.5 mol) was added. The organic layer was separated and dried over anhydrous magnesium sulfate. Diethyl sulfate (10 ml) was added and the mixture was stirred at 100° C. for 1 h. Aqueous 5 M potassium hydroxide (100 ml) was added and the mixture was stirred at 80° C. for 1 h. The organic layer was separated and the aqueous layer was extracted with diethyl ether (50 ml). The organic solutions were combined, dried over anhydrous magnesium sulfate and the product was isolated by distillation. A small amount (1-2%) of tert-butylisobutylamine which was removed by the addition of 2.5 M n-butyllithium in hexane (5.0 ml, 10 mmol) and the product distilled to yield 22.56 g, (72%) of product, bp 68-70° C./40 mm Hg; 1H NMR (CDCl3) δ0.85 (d, J=6.5 Hz, 6H, CH3), 0.98 (t, J=6.5 Hz, 3H, CH3), 1.01 (s, 9H, CH3), 1.66 (n, J=6.5 Hz, 1H, CH), 2.04 (d, J=6.57 Hz, 2H, CH2), 2.51 (q, J=6.5 Hz, 2H, CH2).






Name
Yield
72%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:5][CH2:6][CH:7]([CH3:9])[CH3:8])([CH3:4])([CH3:3])[CH3:2].S(OCC)(O[CH2:14][CH3:15])(=O)=O.[OH-].[K+].C([Li])CCC.CCCCCC>>[C:1]([N:5]([CH2:6][CH:7]([CH3:9])[CH3:8])[CH2:14][CH3:15])([CH3:4])([CH3:3])[CH3:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25.84 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)NCC(C)C
|
|
Name
|
|
|
Quantity
|
46.26 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)NCC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An exothermic reaction
|
WAIT
|
Type
|
WAIT
|
|
Details
|
started and in a few minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to 150° C. with vigorous boiling of the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to ˜50° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Diethyl sulfate (10 ml) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 100° C. for 1 h
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Aqueous 5 M potassium hydroxide (100 ml) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 80° C. for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with diethyl ether (50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was isolated by distillation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the product distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)N(CC)CC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 72% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
